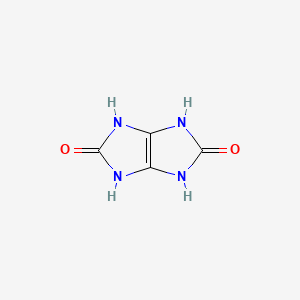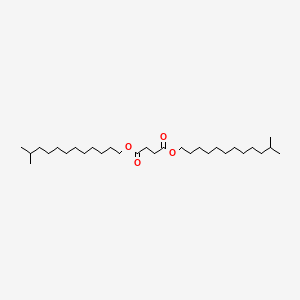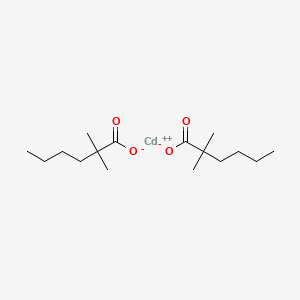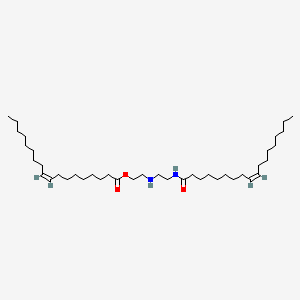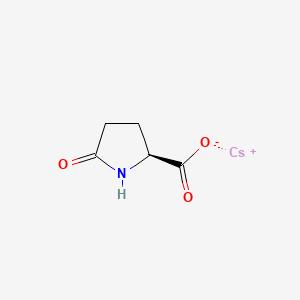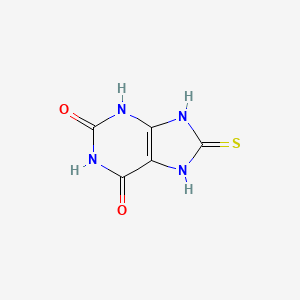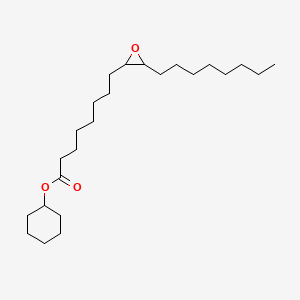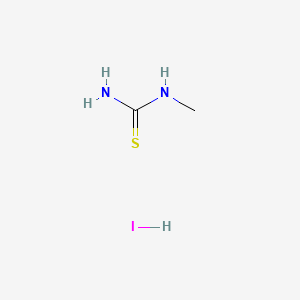
Methylthiourea monohydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylthiourea monohydroiodide is an organosulfur compound that belongs to the thiourea family. It is characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms and a methyl group. This compound is known for its reactivity with iodine and its derivatives, making it a subject of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylthiourea monohydroiodide can be synthesized through the reaction of methylthiourea with iodine in the presence of hydroiodic acid. The reaction typically involves mixing methylthiourea and iodine in a molar ratio of 1:1:1 in a solvent such as dichloromethane. The mixture is then stirred at room temperature until the reaction is complete, forming a solid product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade reactants and solvents, as well as optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methylthiourea monohydroiodide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form disulfides and other sulfur-containing compounds.
Reduction: Can be reduced to form thiourea derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetone.
Major Products Formed:
Oxidation: Formation of disulfides and sulfoxides.
Reduction: Formation of thiourea derivatives.
Substitution: Formation of halogenated thiourea compounds.
Wissenschaftliche Forschungsanwendungen
Methylthiourea monohydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of therapeutic agents.
Industry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
Wirkmechanismus
The mechanism of action of methylthiourea monohydroiodide involves its interaction with molecular targets through the sulfur atom. This interaction can lead to the formation of disulfide bonds and other sulfur-containing structures. The compound’s reactivity with iodine and its derivatives also plays a significant role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Thiourea: Similar structure but lacks the methyl group.
N-Methylthiourea: Similar structure but does not contain the iodine component.
Methimazole: Contains a thione group but has a different overall structure.
Uniqueness: Methylthiourea monohydroiodide is unique due to its combination of a thiourea structure with an iodine component.
Eigenschaften
CAS-Nummer |
93856-84-9 |
|---|---|
Molekularformel |
C2H7IN2S |
Molekulargewicht |
218.06 g/mol |
IUPAC-Name |
methylthiourea;hydroiodide |
InChI |
InChI=1S/C2H6N2S.HI/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
InChI-Schlüssel |
BWKQVWQYYSAKHC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)N.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


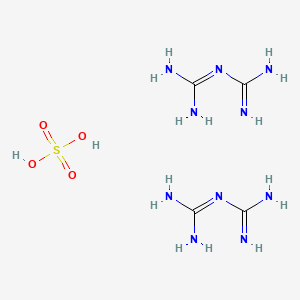
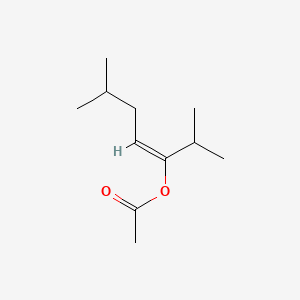
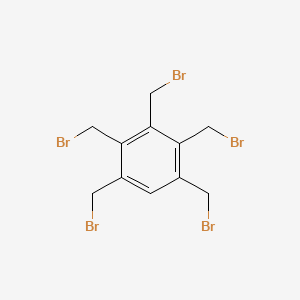
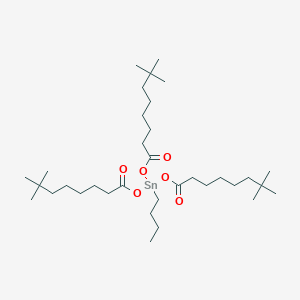
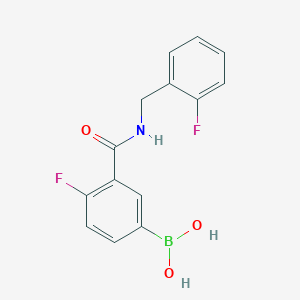
![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)
